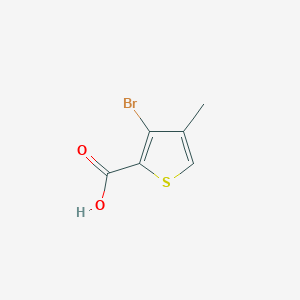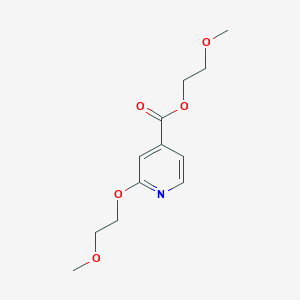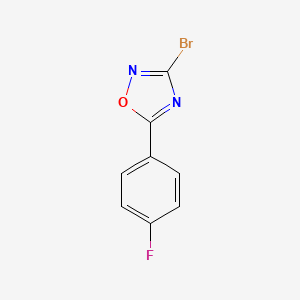![molecular formula C18H20N2OS B2836940 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 874639-72-2](/img/structure/B2836940.png)
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
作用机制
Target of Action
Benzimidazole compounds are known to have a broad range of biological activities and can affect various strains of microorganisms .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-methylphenol with 1,4-dibromobutane to form 4-(2-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenoxy ring can affect the compound’s interaction with molecular targets, making it distinct from its analogs.
属性
IUPAC Name |
2-[4-(2-methylphenoxy)butylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-8-2-5-11-17(14)21-12-6-7-13-22-18-19-15-9-3-4-10-16(15)20-18/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTGUQIOVGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2836857.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2836858.png)
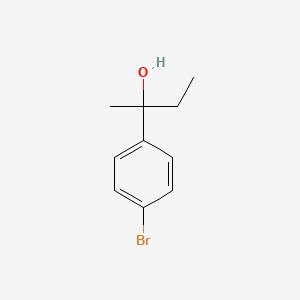
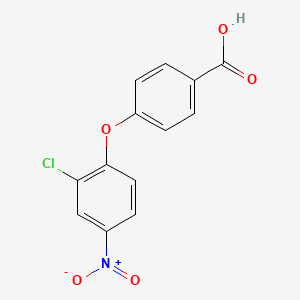
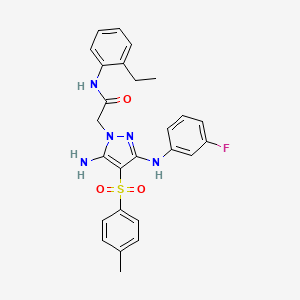
![4-(benzyloxy)-N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2836865.png)
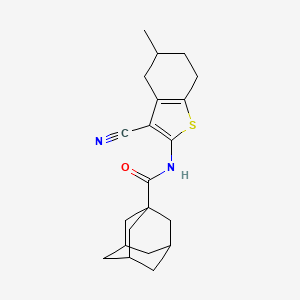
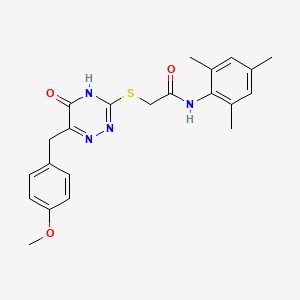
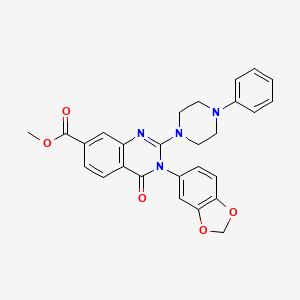
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2836874.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2836875.png)
